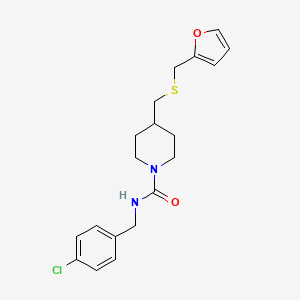

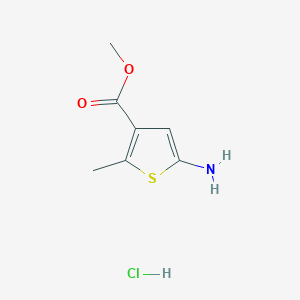

![molecular formula C15H18N2O3S B2402478 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide CAS No. 391228-50-5](/img/structure/B2402478.png)

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide” is a complex organic compound. The compound contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The compound also contains a 3,4-dimethoxyphenyl group, which is a phenyl group (a ring of six carbon atoms) with two methoxy groups (OCH3) attached at the 3rd and 4th positions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the 3,4-dimethoxyphenyl group, and the 2-methylpropanamide group. The exact structure would depend on the specific locations of these groups within the molecule .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiazole ring, the 3,4-dimethoxyphenyl group, and the 2-methylpropanamide group could all potentially participate in reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with similar structures have been found to have certain properties such as a certain refractive index and density .

Scientific Research Applications

Anticancer Activity

Compounds with the structural framework of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide have been explored for their anticancer properties. For instance, derivatives incorporating the thiazol-2-yl moiety have shown promising anticancer activities against various cancer cell lines, including breast cancer, lung cancer, colon cancer, and ovarian cancer. These studies indicate that modifying the core structure can enhance anticancer activity, suggesting the potential for these compounds in cancer therapy (Ravinaik et al., 2021).

Synthesis and Structural Analysis

Research has also focused on the synthesis and crystal structure determination of related compounds, providing insights into their chemical properties and potential for further modification. For example, the synthesis and crystal structure of a compound with a similar dimethoxyphenyl-thiazol motif have been reported, highlighting the importance of structural analysis in understanding compound interactions and stability (Prabhuswamy et al., 2016).

Antimicrobial and Antioxidant Activities

Compounds bearing the dimethoxyphenyl-thiazol scaffold have been evaluated for their antimicrobial and antioxidant activities. This research indicates that these compounds can serve as bases for developing new antimicrobial agents with potential applications in treating infections and diseases associated with oxidative stress (Al-Wahaibi et al., 2021).

Novel Synthetic Approaches

Innovative synthetic methods have been developed for compounds related to this compound, facilitating the exploration of their biological activities. For instance, microwave-assisted synthesis has been employed to produce derivatives efficiently, which were then screened for anticancer activity, demonstrating the potential for rapid development of therapeutic agents (Tiwari et al., 2017).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit clk1 and dyrk1a kinases . These kinases play an important role in the regulation of various cellular processes and are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .

Mode of Action

It can be inferred from similar compounds that it may interact with its targets (clk1 and dyrk1a kinases) and cause changes in their activity . This interaction could potentially lead to alterations in the regulation of cellular processes.

Biochemical Pathways

Given the potential targets, it can be inferred that the compound may affect pathways regulated by clk1 and dyrk1a kinases . These could include pathways related to cell cycle regulation, signal transduction, and other cellular processes.

Result of Action

Based on the potential inhibition of clk1 and dyrk1a kinases , it can be inferred that the compound may have effects on cellular processes regulated by these kinases.

Properties

IUPAC Name |

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-9(2)14(18)17-15-16-11(8-21-15)10-5-6-12(19-3)13(7-10)20-4/h5-9H,1-4H3,(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWLSDDZZHTOPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2402397.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2402400.png)

![8-Bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2402401.png)

![2-[4-(6-Methyl-2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2402405.png)

![Meso-(6R,9R)-2-Tert-Butyl 9-Methyl 2-Azaspiro[5.5]Undecane-2,9-Dicarboxylate](/img/structure/B2402412.png)

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide](/img/structure/B2402413.png)

![[4-(3-Aminopropoxy)piperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride](/img/structure/B2402415.png)

![2-(furan-2-yl)-N-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2402416.png)

![N-(2-chlorobenzyl)-1-[5-(3-methylphenyl)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2402418.png)